Cas no 2374786-94-2 (potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide)
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide Chemical and Physical Properties
Names and Identifiers
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- trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide
- potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- D79503
- Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- POTASSIUM TRIFLUORO({3-OXABICYCLO[4.1.0]HEPTAN-6-YL)BORANUIDE
- 2374786-94-2
- Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide potassium salt
- MFCD32670654
- SY323668
- EN300-26955597
- Potassium 3-Oxabicyclo[4.1.0]heptan-6-yltrifluoroborate
- Potassium (3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- AS-84626
-
- MDL: MFCD32670654
- Inchi: 1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1
- InChI Key: ZVKMYIYGHHZUBQ-UHFFFAOYSA-N
- SMILES: [B-](C12CCOCC1C2)(F)(F)F.[K+]
Computed Properties
- Exact Mass: 204.0335610g/mol
- Monoisotopic Mass: 204.0335610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26955597-1g |
potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide |
2374786-94-2 | 95% | 1g |
$1337.0 | 2023-09-11 | |
| Enamine | EN300-26955597-5g |
potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide |
2374786-94-2 | 95% | 5g |
$5547.0 | 2023-09-11 | |
| Enamine | EN300-26955597-10g |
potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide |
2374786-94-2 | 95% | 10g |
$10828.0 | 2023-09-11 | |
| eNovation Chemicals LLC | D711106-100mg |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 100mg |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | D711106-250MG |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 250mg |
$520 | 2024-07-21 | |
| eNovation Chemicals LLC | D711106-500MG |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 500mg |
$865 | 2024-07-21 | |
| eNovation Chemicals LLC | D711106-1G |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 1g |
$1300 | 2024-07-21 | |
| eNovation Chemicals LLC | D711106-5G |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 5g |
$3910 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0156-8-100MG |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 100MG |
¥ 1,735.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0156-8-250MG |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
2374786-94-2 | 97% | 250MG |
¥ 2,772.00 | 2023-03-20 |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide Suppliers
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Introduction to Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide (CAS No: 2374786-94-2)
Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide, with the CAS number 2374786-94-2, has emerged as a compound of significant interest due to its unique structural and functional properties. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, potential applications, and recent research findings.
The molecular structure of Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is characterized by its complex boronic acid derivative moiety, which is appended to a potassium cation. The presence of the trifluoromethyl group and the bicyclic oxane ring system contributes to its distinct reactivity and stability, making it a valuable candidate for various synthetic and pharmaceutical applications.
In recent years, boronic acid derivatives have garnered considerable attention in medicinal chemistry due to their ability to form stable complexes with biological molecules. The trifluoromethyl group in this compound enhances its lipophilicity, which can be advantageous for drug delivery systems targeting specific biological pathways. Furthermore, the potassium cation acts as a counterion, influencing the compound's solubility and bioavailability.
One of the most compelling aspects of Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is its potential in the development of novel therapeutic agents. Current research indicates that this compound exhibits promising activity against various enzymatic targets, particularly those involved in inflammatory and metabolic disorders. The boronic acid moiety is known to interact with serine proteases, suggesting its utility in designing inhibitors for such enzymes.
Recent studies have also explored the use of this compound in materials science, where its unique structural features make it suitable for applications in organic electronics and catalysis. The trifluoromethyl group enhances electron-withdrawing properties, which can be leveraged in designing advanced materials with improved electronic characteristics.
The synthesis of Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide presents both challenges and opportunities for chemists. The complexity of the bicyclic oxane ring system requires sophisticated synthetic methodologies to achieve high yields and purity. However, advances in boron chemistry have provided new tools for constructing such intricate molecules, paving the way for more efficient synthetic routes.
In conclusion, Potassium;Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide (CAS No: 2374786-94-2) represents a fascinating compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in scientific innovation.
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